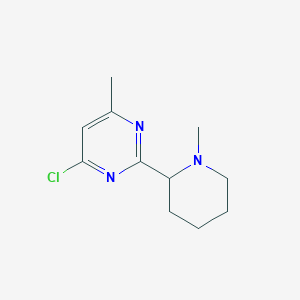

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine

Description

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 6, and a 1-methylpiperidin-2-yl group at position 2. Its molecular formula is C₁₁H₁₆ClN₃, with an average molecular weight of 225.72 g/mol and a monoisotopic mass of 225.103275 Da . The 1-methylpiperidin-2-yl substituent introduces stereoelectronic effects due to the six-membered piperidine ring, which can influence solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-7-10(12)14-11(13-8)9-5-3-4-6-15(9)2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTVNMZPILFKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCCN2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-chloro-6-methylpyrimidine core

- The pyrimidine core is often synthesized by condensation reactions involving nitriles or amidines with β-dicarbonyl compounds or esters, followed by chlorination at the 4-position.

- Chlorination is commonly achieved using reagents like phosphorus oxychloride (POCl3) or Vilsmeier reagents, which selectively introduce the chloro substituent at the 4-position of the pyrimidine ring.

For example, chlorination of 6-methylpyrimidin-4(3H)-one with POCl3 yields 4-chloro-6-methylpyrimidine in high yield and purity, which serves as a key intermediate for further substitution.

Representative Experimental Procedure (Literature-Based)

Research Findings and Optimization Notes

- Solvent choice : Polar aprotic solvents like DMF and NMP enhance nucleophilicity and reaction rates for SNAr reactions on pyrimidines.

- Base selection : Potassium carbonate is often preferred for its mild basicity and compatibility.

- Temperature and time : Elevated temperatures (100 °C) and extended reaction times (12–20 h) improve conversion but must be balanced against decomposition risks.

- Purification : Column chromatography on silica gel using mixtures of dichloromethane and methanol or ethyl acetate is standard for isolating the product.

- Pd-catalyzed amination : This method offers improved yields and cleaner reactions but requires careful control of catalyst loading and inert atmosphere to avoid Pd oxidation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| SNAr substitution | 4-chloro-6-methylpyrimidine + 1-methylpiperidin-2-amine, K2CO3 | DMF, NMP | 100 °C, 12–20 h | 60–75% | Simple, cost-effective | Longer reaction time, moderate yield |

| Pd-catalyzed amination | 4-chloro-6-methylpyrimidine + amine, Pd(PPh3)4, Na2CO3 | 1,4-dioxane | 90 °C, overnight | 65–80% | Higher yield, cleaner product | Requires Pd catalyst, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and dechlorinated derivatives .

Scientific Research Applications

Synthesis of 4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent chlorination. Recent advancements in microwave-assisted synthesis have shown improved yields and reduced reaction times compared to traditional methods. For instance, a study demonstrated that using microwave irradiation resulted in a yield of 90%, significantly higher than the 68% yield obtained through conventional heating methods .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, including kinases involved in cancer cell proliferation. In vitro studies have indicated that this compound can inhibit the growth of specific cancer cell lines, showing promise as a lead compound for further development.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this pyrimidine derivative. It has been shown to exhibit activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis, although detailed studies are required to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine ring have been explored to enhance its biological activity and selectivity. For instance, substituents on the piperidine moiety have been systematically varied to assess their impact on potency against specific targets .

Anticancer Research

A notable case study involved the evaluation of this compound's effectiveness against breast cancer cell lines. The study found that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Tables

Below are summarized findings from various studies involving this compound:

| Study Focus | Activity Type | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | Cell Proliferation | IC50 = 15 µM | Breast Cancer Cell Line |

| Antimicrobial | Bacterial Growth | MIC = 8 µg/mL | Staphylococcus aureus |

| SAR Study | Potency Enhancement | Various | N/A |

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit DNA synthesis by targeting pyrimidine biosynthesis pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and analogous pyrimidine derivatives:

Key Differences and Implications

Substituent Effects on Reactivity: The methylthio group in 4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2) enhances electrophilicity at position 2, making it more reactive in nucleophilic substitution reactions compared to the target compound’s piperidine substituent .

Steric and Electronic Modifications: The 4-methylpiperidin-1-yl isomer (CAS 901586-56-9) has a methyl group at the piperidine nitrogen rather than the ring carbon, altering steric hindrance and hydrogen-bonding capacity .

Biological Activity :

- Pyrimidines with pyrrolidine or fused rings (e.g., CAS 1707667-91-1) are often explored in drug design due to their ability to mimic natural heterocycles and engage in hydrogen bonding .

- Compounds like 4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS 61310-33-6) are highlighted for agricultural applications, such as pesticide development, owing to their structural simplicity and stability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl-piperidine derivative (CAS 1491288-14-2) has higher logP values compared to the target compound due to the hydrophobic CF₃ group .

- Solubility: The pyridin-4-yl substituent (CAS 61310-33-6) reduces solubility in nonpolar solvents but improves water solubility via aromatic interactions .

- Thermal Stability: The fused pyrrolopyrimidine system (CAS 1707667-91-1) exhibits higher melting points (e.g., ~257°C) compared to non-fused analogs .

Biological Activity

4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.

- Chemical Formula : C₁₁H₁₆ClN₃

- Molecular Weight : 225.72 g/mol

- CAS Number : 1316217-26-1

- MDL Number : MFCD19691486

- Hazard Classification : Irritant

The compound's biological activity primarily stems from its interactions with various biological targets. Its structure allows it to function as a modulator of specific enzymes and receptors, which are crucial in various physiological processes.

Key Targets and Activities

-

Inhibition of Enzymes :

- Preliminary studies indicate that this compound may inhibit certain kinases, similar to other pyrimidine derivatives that have shown efficacy against cancer cell lines.

- The compound has been noted for its potential role in inhibiting the activity of phosphodiesterase enzymes, which are involved in cellular signaling pathways.

-

Anticancer Properties :

- Research has suggested that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant apoptosis induction in tumor cells, indicating potential therapeutic applications in oncology.

-

Neuropharmacological Effects :

- The piperidine moiety in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders treatment. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease therapies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrimidine derivatives, this compound was tested against several human cancer cell lines. The results showed that the compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups. This effect was attributed to the compound's ability to interfere with critical signaling pathways involved in cell survival and proliferation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest that the compound possesses favorable oral bioavailability, although further studies are needed to fully characterize its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methyl-2-(1-methylpiperidin-2-yl)pyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example, introducing the 1-methylpiperidin-2-yl group may require palladium-catalyzed cross-coupling under inert conditions (e.g., nitrogen atmosphere). Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) enhances regioselectivity and purity . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., chloro at C4, methyl at C6) and piperidine ring conformation. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₅ClN₄). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Start with in vitro antimicrobial screening (e.g., MIC against S. aureus or E. coli) and cytotoxicity assays (MTT/PrestoBlue on cancer cell lines like HeLa or MCF-7). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives (e.g., replacing chloro with methoxy) and comparing IC₅₀ values. Molecular docking (using software like AutoDock Vina) predicts interactions with targets (e.g., DNA topoisomerase II). Validate with surface plasmon resonance (SPR) to measure binding affinity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate assay conditions (e.g., cell line passage number, serum concentration). Use meta-analysis to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria). Replicate conflicting experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Apply QSAR models to predict logP (lipophilicity) and solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Prioritize derivatives with predicted BBB penetration (via SwissADME) for neuroactive applications .

Q. What advanced techniques characterize reaction intermediates during multi-step synthesis?

- Methodological Answer : Use in situ FTIR to monitor functional group transformations (e.g., C-Cl bond formation). LC-MS tracks intermediates in real-time. X-ray crystallography resolves ambiguous stereochemistry in piperidine-containing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.